molecular formula C10H11NO B14263854 2(1H)-Naphthalenone, 3-amino-3,4-dihydro- CAS No. 157357-60-3

2(1H)-Naphthalenone, 3-amino-3,4-dihydro-

Cat. No.: B14263854
CAS No.: 157357-60-3
M. Wt: 161.20 g/mol
InChI Key: YGVHQWKMQXSMHD-UHFFFAOYSA-N
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Description

2(1H)-Naphthalenone, 3-amino-3,4-dihydro- is a chemical compound belonging to the quinolinone family. This compound is known for its diverse biological activities and is used in various scientific research applications. It has a molecular formula of C9H11ClN2O and is often used in the synthesis of other complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Naphthalenone, 3-amino-3,4-dihydro- typically involves the reaction of 1,3-diketones with chloroacetamide, followed by heating with an excess of pyridine in ethanol or butanol. This process leads to the formation of pyridin-2(1H)-ones, which are then reacted with hydrazine hydrate to produce 3-amino-3,4-dihydroquinolin-2(1H)-ones . Another method involves palladium-mediated cross-coupling reactions to prepare derivatives of this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated synthesis systems to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Naphthalenone, 3-amino-3,4-dihydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substituting agents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions include various quinolinone and hydroquinolinone derivatives, which have significant biological and pharmacological activities.

Scientific Research Applications

2(1H)-Naphthalenone, 3-amino-3,4-dihydro- is used in a wide range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibition and receptor binding.

    Medicine: As a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: In the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2(1H)-Naphthalenone, 3-amino-3,4-dihydro- involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, inhibiting their activity and thereby exerting its biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 2(1H)-Naphthalenone, 3-amino-3,4-dihydro- apart from similar compounds is its unique structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound in both research and industrial applications .

Properties

CAS No.

157357-60-3

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

3-amino-3,4-dihydro-1H-naphthalen-2-one

InChI

InChI=1S/C10H11NO/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-4,9H,5-6,11H2

InChI Key

YGVHQWKMQXSMHD-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)CC2=CC=CC=C21)N

Origin of Product

United States

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